molecular formula C21H19BrN2O2S2 B3016763 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686772-86-1

2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B3016763
CAS No.: 686772-86-1
M. Wt: 475.42
InChI Key: AIEUSEGSGFHWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a bromophenyl group, an ethoxyphenyl group, and a thienopyrimidinone core

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O2S2/c1-2-26-17-9-7-16(8-10-17)24-20(25)19-18(11-12-27-19)23-21(24)28-13-14-3-5-15(22)6-4-14/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEUSEGSGFHWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidinone core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, often using a bromophenyl halide and a suitable nucleophile.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a similar nucleophilic substitution reaction, using an ethoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl and ethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the thieno[3,2-d]pyrimidine scaffold can enhance its efficacy against tumor growth by targeting specific cellular pathways involved in cancer proliferation and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains and fungi. The presence of the bromophenyl and ethoxyphenyl groups may contribute to its enhanced interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research suggests that it may inhibit key inflammatory mediators, thus potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key modifications and their effects on biological activity:

ModificationEffect on Activity
Addition of ethoxy groupEnhanced solubility and bioavailability
Variation of halogen substituentsAltered potency against cancer cell lines
Changes in sulfur moietyImpact on antimicrobial efficacy

Synthesis and Characterization

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step processes including:

  • Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
  • Introduction of substituents , such as the bromophenyl and ethoxyphenyl groups via electrophilic aromatic substitution or nucleophilic addition reactions.
  • Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Potential Applications in Materials Science

Beyond biological applications, compounds like this compound are being explored for their potential use in materials science. Their unique electronic properties may allow them to be integrated into organic electronic devices or sensors.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Case Study 1 : A study demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Case Study 2 : In a comparative analysis of antimicrobial agents, the compound showed superior efficacy against resistant strains of Staphylococcus aureus when tested alongside traditional antibiotics .

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the substituents attached to the thienopyrimidinone core. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Biological Activity

The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various research studies and findings.

Synthesis

The synthesis of thieno[3,2-d]pyrimidines typically involves multi-step organic reactions. For this particular compound, synthetic pathways often include:

  • Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
  • Substitution reactions to introduce the 4-bromophenyl and 4-ethoxyphenyl groups.
  • Thioether formation to incorporate the sulfanyl group.

Antitumor Activity

Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. In one study, various derivatives were tested against cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and BCG-823 (gastric cancer) using MTT assays. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent inhibitory effects on tumor cell proliferation .

CompoundCell LineIC50 (µM)
6bHepG21.5
6bMCF-72.0
6bBCG-8231.8

Enzyme Inhibition

Thieno[3,2-d]pyrimidines have also been evaluated as inhibitors of specific enzymes involved in cancer progression. For instance, compounds were assessed for their ability to inhibit EZH2 (a histone methyltransferase implicated in various cancers). One derivative showed remarkable activity with an IC50 value of 0.55 µM against SU-DHL-6 cells .

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,2-d]pyrimidines is significantly influenced by their chemical structure. Studies have shown that:

  • The presence of halogen substituents (like bromine) enhances cytotoxicity.
  • The ethoxy group contributes to solubility and bioavailability.
  • Modifications at specific positions on the pyrimidine ring can lead to variations in potency and selectivity against different cancer types .

Case Studies

  • Study on Antiproliferative Effects : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines. The study found that compounds with specific substitutions showed a significant reduction in cell viability across multiple cancer types .
  • EZH2 Inhibition Study : Another study focused on the inhibition of EZH2 by thieno[3,2-d]pyrimidine derivatives. The most effective compound not only inhibited cell proliferation but also induced apoptosis in lymphoma cells .

Q & A

Q. How can proteomic profiling identify off-target effects of this compound in primary cell cultures?

  • Methodology : Perform TMT-based mass spectrometry on treated vs. untreated cells. Use STRING database for pathway enrichment analysis. Validate hits with siRNA knockdown and rescue experiments .

Data Interpretation and Conflict Resolution

Q. What analytical techniques differentiate between polymorphic forms of the compound, and how do they impact bioactivity?

  • Methodology : Use DSC and PXRD to identify polymorphs. Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF). Amorphous forms may show enhanced solubility but reduced thermal stability .

Q. How should researchers address conflicting reports on the compound’s role in apoptosis induction?

  • Methodology : Conduct Annexin V/PI flow cytometry with caspase-3/7 activation assays. Use genetic knockout models (e.g., Bax/Bak DKO cells) to confirm mitochondrial pathway dependency .

Cross-Disciplinary Applications

Q. Can this compound serve as a fluorescent probe for cellular imaging, given its aromatic scaffold?

  • Methodology : Evaluate fluorescence properties (excitation/emission wavelengths) via spectrophotometry. Test photostability under confocal microscopy. Modify the thieno-pyrimidinone core with electron-withdrawing groups to enhance quantum yield .

Q. What industrial applications exist beyond pharmacology (e.g., organic electronics)?

  • Methodology : Characterize charge-transfer properties using cyclic voltammetry. The bromophenyl group may enhance hole-transport efficiency in OLEDs. Collaborate with materials science teams for device fabrication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.